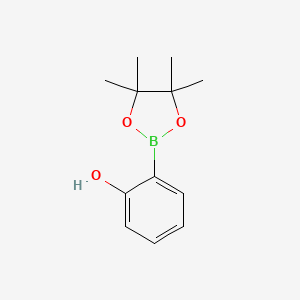
2-Amidinothiophene hydrochloride
Overview
Description
2-Amidinothiophene hydrochloride, also known as thiophene-2-carboximidamide hydrochloride, is a synthetic compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom.
Mechanism of Action
Mode of Action
It’s known that the thiophene ring structure, which is a part of 2-amidinothiophene hydrochloride, is found in a wide range of active drugs and both natural and synthetic medicines .
Biochemical Pathways
Thiophene derivatives, which include this compound, have been shown to confer biological applications in a variety of areas .
Result of Action
Compounds with a thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
The synthesis of 2-amidinothiophene hydrochloride can be achieved through several methods. One common synthetic route involves the condensation reaction of thiophene-2-carboximidamide with hydrochloric acid. This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amidinothiophene hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-Amidinothiophene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and other advanced materials.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amidinothiophene hydrochloride can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Similar in structure but with an amide group instead of an amidine group.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group, making it more acidic compared to the amidine derivative.
Thiophene-2-amine: Features an amine group, which alters its reactivity and potential applications. The uniqueness of this compound lies in its amidine group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives.
Properties
IUPAC Name |
thiophene-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAGJMBGNVOIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381850 | |
| Record name | Thiophene-2-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54610-70-7 | |
| Record name | Thiophene-2-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amidinothiophene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ORG 30029 enhance cardiac contractility without significantly increasing calcium transients, unlike other inotropic agents?
A1: ORG 30029 functions as a calcium sensitizer. [, ] This means it increases the sensitivity of the heart's contractile machinery (specifically the protein troponin C) to calcium, leading to enhanced contractility without requiring a large increase in intracellular calcium levels. [] This mechanism differs from agents like dobutamine, which primarily increase contractility by raising intracellular calcium concentrations. []
Q2: What were the key findings regarding the energetic effects of ORG 30029 compared to dobutamine and high perfusate calcium in the rat heart study?
A2: The study demonstrated that while all three agents increased contractility, their impact on cardiac energetics differed. ORG 30029, at lower concentrations, did not significantly affect myocardial oxygen consumption (MVO2) despite increasing systolic pressure and force-time integral. [] In contrast, both dobutamine and high perfusate calcium significantly increased MVO2 alongside increases in contractility. [] This suggests that ORG 30029 might offer a more energy-efficient way to enhance cardiac contractility.
Q3: Could ORG 30029 potentially be beneficial in treating heart failure conditions characterized by reduced contractility?
A3: While the research highlights the potential of ORG 30029 as a unique inotropic agent, further investigation is necessary. The studies primarily focus on the acute effects of the compound in isolated heart models. More research is needed to understand its long-term effects, efficacy, and safety profile in the context of heart failure. Investigating its impact on various animal models of heart failure and exploring potential benefits over existing therapies would be crucial next steps.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1333632.png)
